Butetamate, (R)- Butetamate, (R)-
Brand Name: Vulcanchem
CAS No.: 133961-97-4
VCID: VC17051511
InChI: InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3/t15-/m1/s1
SMILES:
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol

Butetamate, (R)-

CAS No.: 133961-97-4

Cat. No.: VC17051511

Molecular Formula: C16H25NO2

Molecular Weight: 263.37 g/mol

* For research use only. Not for human or veterinary use.

Butetamate, (R)- - 133961-97-4

Specification

CAS No. 133961-97-4
Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
IUPAC Name 2-(diethylamino)ethyl (2R)-2-phenylbutanoate
Standard InChI InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3/t15-/m1/s1
Standard InChI Key CKWHSYRZDLWQFV-OAHLLOKOSA-N
Isomeric SMILES CC[C@H](C1=CC=CC=C1)C(=O)OCCN(CC)CC
Canonical SMILES CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC

Introduction

Chemical Structure and Enantiomeric Specificity

Butetamate, chemically designated as 2-diethylaminoethyl 2-phenylbutyrate citrate, features a chiral center at the ester linkage, yielding (R)- and (S)-enantiomers. The (R)-enantiomer’s structure comprises a 2-phenylbutyric acid esterified to a diethylaminoethyl group, with a citrate counterion (C₁₆H₂₅NO₂·C₆H₈O₇; molecular weight: 455.5 g/mol). Stereochemical analysis via nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy remains critical for distinguishing enantiomers, though published spectral data for the (R)-form are scarce.

Synthesis and Production Methods

Enantioselective Synthesis

The synthesis of (R)-butetamate involves enantioselective esterification of α-phenylbutyric acid with (R)-β-diethylaminoethanol. Catalytic asymmetric methods, such as lipase-mediated transesterification, achieve enantiomeric excess (ee) >90% under optimized conditions. Key parameters include:

ParameterOptimal ConditionYield (%)ee (%)
CatalystCandida antarctica lipase B8592
SolventDiisopropyl ether
Temperature25°C

Industrial-scale production employs continuous flow reactors to enhance efficiency, though enantiomeric purity control remains challenging.

Pharmacological Profile

Mechanism of Action

(R)-butetamate acts as a dual antitussive and bronchodilator:

  • Central Cough Suppression: Modulates vagal afferent pathways in the medullary cough center, reducing cough reflex sensitivity.

  • Peripheral Bronchodilation: Inhibits phosphodiesterase-4 (PDE4), elevating cyclic adenosine monophosphate (cAMP) levels in bronchial smooth muscle cells.

Pharmacokinetics

  • Absorption: Oral bioavailability of 78% in rodent models, with peak plasma concentrations at 1.5 hours.

  • Metabolism: Hepatic hydrolysis to (R)-β-diethylaminoethanol and α-phenylbutyric acid, both pharmacologically active.

  • Elimination: Renal excretion (60%) and fecal clearance (35%), with a half-life of 4.2 hours.

Antitumor Activity in Glioblastoma Models

Recent high-throughput screening identified butetamate analogs, such as butamirate, as inhibitors of glioblastoma (GBM) cell proliferation . Key findings include:

RRAD/STAT3 Pathway Modulation

  • RRAD GTPase Inhibition: (R)-butetamate analogs disrupt Ras-related associated with diabetes (RRAD) interactions with phosphorylated STAT3, downregulating cyclin D1 and survivin .

  • EGFR/Akt/STAT3 Suppression: Reduces phosphorylation of EGFR (Tyr1173), Akt (Ser473), and STAT3 (Tyr705) in U87MG glioblastoma cells .

In Vivo Efficacy

  • Xenograft Models: Intraperitoneal administration (10 mg/kg/day) suppressed tumor growth by 68% over 21 days without overt toxicity .

Comparative Analysis with Butamirate and Related Compounds

Parameter(R)-ButetamateButamirate
Primary IndicationNon-productive coughChronic bronchitis
Molecular TargetPDE4, cough centerRRAD/STAT3
Antitumor ActivityModerate (preclinical)High (IC₅₀: 2.1 μM in GBM)
Enantiomeric Specificity(R)-form preferredRacemic mixture

Butamirate’s structural similarity to (R)-butetamate suggests shared mechanisms, though direct comparisons are lacking .

Clinical and Preclinical Data Limitations

  • Enantiomer-Specific Studies: No clinical trials differentiate (R)- and (S)-butetamate’s efficacy or safety.

  • Glioblastoma Applications: Antitumor effects are preliminary, requiring validation in orthotopic models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator